molecular formula C22H27N3O7 B2355159 ethyl 4-{2-[5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetyl}piperazine-1-carboxylate CAS No. 868223-77-2

ethyl 4-{2-[5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetyl}piperazine-1-carboxylate

Cat. No.: B2355159
CAS No.: 868223-77-2
M. Wt: 445.472
InChI Key: HXSUTYCYCPSKQJ-UHFFFAOYSA-N
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Description

ethyl 4-{2-[5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetyl}piperazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring, an isoquinoline moiety, and multiple ester and ketone functional groups, making it a versatile molecule for chemical synthesis and biological studies.

Scientific Research Applications

ethyl 4-{2-[5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetyl}piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetyl}piperazine-1-carboxylate can be achieved through a multi-step process involving the following key steps:

    Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Esterification: The ethoxy group is introduced through an esterification reaction, typically using ethanol and an acid catalyst.

    Acylation: The piperazine ring is acylated using an appropriate acyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{2-[5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The piperazine ring may interact with various enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-ethoxy-2-hydroxybenzoate
  • Ethyl 4-acetyl-5-oxohexanoate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Uniqueness

ethyl 4-{2-[5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetyl}piperazine-1-carboxylate is unique due to its combination of isoquinoline and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7/c1-3-30-20(27)15-32-18-7-5-6-17-16(18)8-9-25(21(17)28)14-19(26)23-10-12-24(13-11-23)22(29)31-4-2/h5-9H,3-4,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSUTYCYCPSKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCN(CC3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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